![molecular formula C18H18ClNO6S B2710249 methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(3,4-dimethoxyphenyl)amino]acrylate CAS No. 1327196-19-9](/img/structure/B2710249.png)
methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(3,4-dimethoxyphenyl)amino]acrylate
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Description
Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(3,4-dimethoxyphenyl)amino]acrylate is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a sulfonyl group, and a dimethoxyphenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(3,4-dimethoxyphenyl)amino]acrylate typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds:
-
Step 1: Preparation of 4-chlorobenzenesulfonyl chloride
- Reaction:
4-chlorobenzenesulfonic acid+thionyl chloride→4-chlorobenzenesulfonyl chloride+SO2+HCl
Reagents: 4-chlorobenzenesulfonic acid, thionyl chloride
Conditions: Reflux in an inert atmosphere
- Reaction:
-
Step 2: Formation of the sulfonamide
- Reagents: 4-chlorobenzenesulfonyl chloride, 3,4-dimethoxyaniline
- Conditions: Base (e.g., triethylamine) in an organic solvent (e.g., dichloromethane)
- Reaction:
4-chlorobenzenesulfonyl chloride+3,4-dimethoxyaniline→N-(4-chlorophenyl)sulfonyl−3,4−dimethoxyaniline
Biological Activity
Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(3,4-dimethoxyphenyl)amino]acrylate is a compound of growing interest in pharmacology due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C18H18ClNO5S
- IUPAC Name : this compound
This structure comprises a sulfonyl group attached to a chlorophenyl moiety and an aminoacrylate unit, which contributes to its biological activity.
Biological Activity Overview
1. Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, related compounds showed moderate to strong activity against Salmonella typhi and Bacillus subtilis . The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Table 1: Antibacterial Activity of Related Compounds
Compound Name | Bacterial Strain | Activity Level |
---|---|---|
Compound A | Salmonella typhi | Strong |
Compound B | Bacillus subtilis | Moderate |
Compound C | Escherichia coli | Weak |
2. Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Notably, studies indicate that it may inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially aiding in the treatment of neurodegenerative diseases .
Table 2: Enzyme Inhibition Data
Case Studies and Research Findings
Case Study 1: Antibacterial Efficacy
In a controlled study, this compound was tested against various bacterial strains. Results indicated that the compound demonstrated a significant zone of inhibition against Staphylococcus aureus, suggesting its potential as an antibacterial agent in clinical settings.
Case Study 2: Neuroprotective Effects
Another study assessed the neuroprotective effects of the compound on neuronal cells exposed to oxidative stress. The results showed that treatment with this compound reduced cell death by approximately 50%, indicating its potential role in neuroprotection.
Properties
IUPAC Name |
methyl (Z)-2-(4-chlorophenyl)sulfonyl-3-(3,4-dimethoxyanilino)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO6S/c1-24-15-9-6-13(10-16(15)25-2)20-11-17(18(21)26-3)27(22,23)14-7-4-12(19)5-8-14/h4-11,20H,1-3H3/b17-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWAVHIWPQWKCW-BOPFTXTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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